

In-Depth Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-methyl-N'-(propargyl-PEG4)- Cy5	
Cat. No.:	B11929852	Get Quote

CAS Number: 2107273-04-9

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized chemical reagent with a core structure featuring a Cy5 fluorophore, a propargyl group, and a polyethylene glycol (PEG4) linker. This unique combination of moieties makes it a valuable tool in drug discovery and chemical biology, primarily serving two key functions: as a fluorescent linker for Proteolysis Targeting Chimeras (PROTACs) and as a reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The Cy5 component is a bright, photostable, far-red fluorescent dye, which allows for sensitive detection and visualization in biological systems with minimal autofluorescence from cells and tissues. The propargyl group, containing a terminal alkyne, is the reactive handle for "clicking" the molecule onto azide-functionalized biomolecules. The PEG4 linker enhances aqueous solubility and provides a flexible spacer, which is often crucial for maintaining the biological activity of the conjugated molecules.

Physicochemical and Spectral Properties

The quantitative data for **N-methyl-N'-(propargyl-PEG4)-Cy5** are summarized in the tables below, providing a clear reference for experimental design.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	2107273-04-9	[1][2][3][4]
Molecular Formula	C37H47CIN2O4	[1][5]
Molecular Weight	619.23 g/mol	[1][5]
Purity	Typically ≥95%	[3]
Solubility	Soluble in DMSO and DMF. Low solubility in water.	[6]
Storage Conditions	Store at -20°C, protected from light.	[1][7]

Table 2: Spectral Properties

Property	Value	Source
Excitation Maximum (λex)	~649 nm	[3][6]
Emission Maximum (λem)	~667 nm	[3][6]
Molar Extinction Coefficient (ε)	~232,000 cm ⁻¹ M ⁻¹	[4][6]
Fluorophore	Cyanine 5 (Cy5)	[3][5]

Key Applications and Experimental Protocols

The primary applications of **N-methyl-N'-(propargyl-PEG4)-Cy5** revolve around its ability to fluorescently tag molecules of interest through click chemistry, with a significant focus on the development of fluorescent PROTACs for targeted protein degradation studies.

Synthesis of Fluorescent PROTACs

Foundational & Exploratory

N-methyl-N'-(propargyl-PEG4)-Cy5 serves as a fluorescent linker in the modular synthesis of PROTACs.[1][5][7][8] These heterobifunctional molecules induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[5][9][10][11] The inclusion of the Cy5 fluorophore enables the visualization and tracking of the PROTAC, as well as monitoring of the protein degradation process.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent PROTAC Synthesis

This protocol describes a general method for conjugating an azide-functionalized molecule (e.g., a POI ligand or an E3 ligase ligand) to **N-methyl-N'-(propargyl-PEG4)-Cy5**.

Materials:

- Azide-functionalized molecule of interest
- N-methyl-N'-(propargyl-PEG4)-Cy5
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Solvents (e.g., DMSO, t-BuOH/water)
- Reaction vials
- Inert gas (Argon or Nitrogen)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., 10 mM in DMSO).

- Prepare a stock solution of N-methyl-N'-(propargyl-PEG4)-Cy5 in DMSO (e.g., 10 mM).
- Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).
- Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
- Prepare a stock solution of THPTA or TBTA in deionized water or DMSO (e.g., 50 mM).
- Reaction Setup:
 - In a reaction vial, dissolve the azide-functionalized molecule (1.0 equivalent) and N-methyl-N'-(propargyl-PEG4)-Cy5 (1.1-1.5 equivalents) in a suitable solvent mixture (e.g., t-BuOH/water 1:1 or DMSO).
 - Degas the solution by bubbling with an inert gas for 10-15 minutes.

Catalyst Addition:

- In a separate tube, premix the CuSO₄ solution (0.1 equivalents) with the THPTA or TBTA ligand solution (0.5 equivalents). Let it stand for 2-3 minutes.
- Add the copper/ligand premix to the reaction vial.
- Reaction Initiation and Incubation:
 - Add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents) to the reaction mixture to initiate the cycloaddition.
 - Flush the vial with inert gas, seal, and stir at room temperature. Protect the reaction from light.
 - Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).

Purification:

 Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the fluorescently labeled product by preparative HPLC.

Fluorescent Labeling of Azide-Modified Biomolecules

This molecule can be used to fluorescently label a wide range of azide-modified biomolecules, such as proteins, peptides, and nucleic acids, for various applications including fluorescence microscopy, flow cytometry, and in-gel analysis.

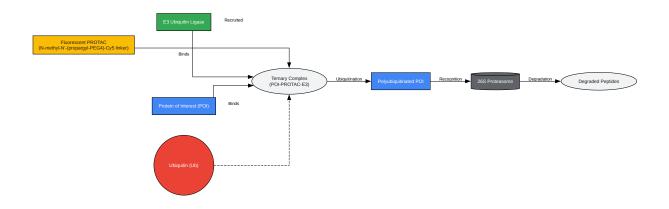
Experimental Protocol: Fluorescent Labeling of an Azide-Modified Protein

Materials:

- Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4, free of chelating agents)
- N-methyl-N'-(propargyl-PEG4)-Cy5
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- THPTA
- Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

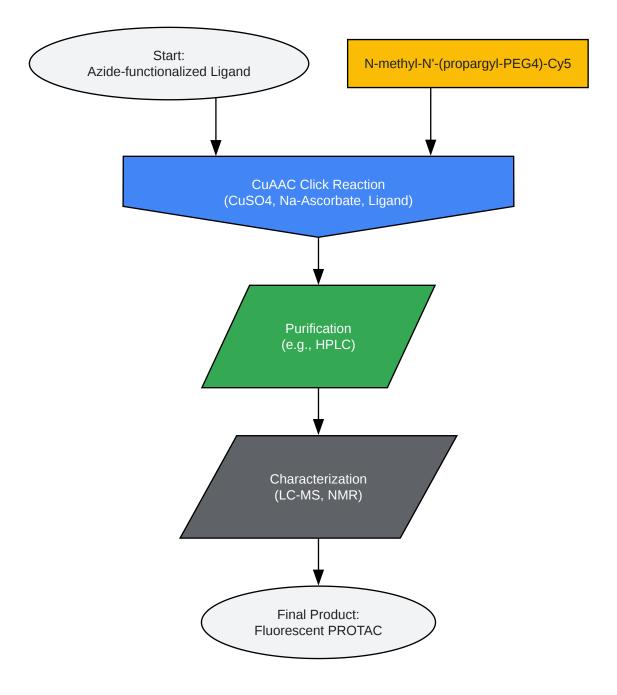
- Reagent Preparation: (As described in the PROTAC synthesis protocol)
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
 - Add the N-methyl-N'-(propargyl-PEG4)-Cy5 stock solution to the protein solution to achieve a 3- to 10-fold molar excess. Mix gently.



- · Catalyst Addition and Reaction Initiation:
 - Prepare a premix of CuSO₄ and THPTA as previously described.
 - Add the copper/ligand premix to the reaction tube.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours, protected from light. Gentle mixing may be beneficial.
- Purification:
 - Purify the fluorescently labeled protein from excess dye and reaction components using a size-exclusion chromatography column or by dialysis against a suitable buffer.
- · Characterization:
 - Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the Cy5 dye at ~649 nm.

Mandatory Visualizations Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is the primary application context for **N-methyl-N'-(propargyl-PEG4)-Cy5**.


Click to download full resolution via product page

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: Synthesis of a Fluorescent PROTAC

This diagram outlines the key steps in the synthesis of a fluorescent PROTAC using **N-methyl-N'-(propargyl-PEG4)-Cy5**.

Click to download full resolution via product page

Caption: Workflow for the synthesis of a fluorescent PROTAC.

Logical Relationship: Application in Drug Development

This diagram illustrates the logical flow of how a fluorescent PROTAC synthesized with **N-methyl-N'-(propargyl-PEG4)-Cy5** is utilized in the early stages of drug development.

Click to download full resolution via product page

Caption: Logic flow for fluorescent PROTAC application in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-methyl-N'-(propargyl-PEG4)-Cy5 | CymitQuimica [cymitquimica.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. N-methyl-N'-(propargyl-PEG4)-Cy5 | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. N-methyl-N'-(propargyl-PEG4)-Cy5 CAS:2107273-04-9 KKL Med Inc. [kklmed.com]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation: mechanisms, strategies and application PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929852#n-methyl-n-propargyl-peg4-cy5-cas-number-2107273-04-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com